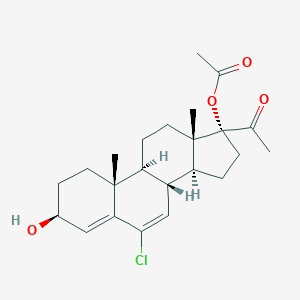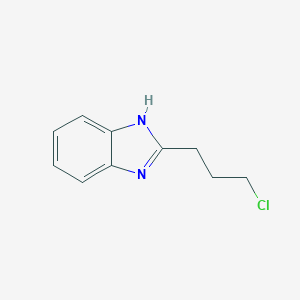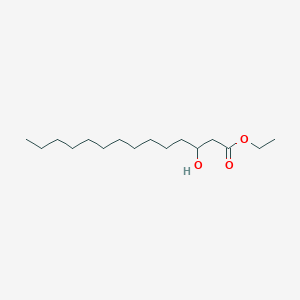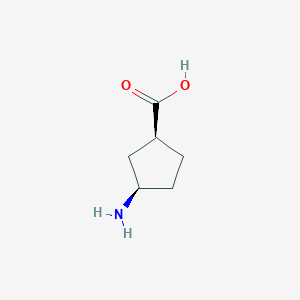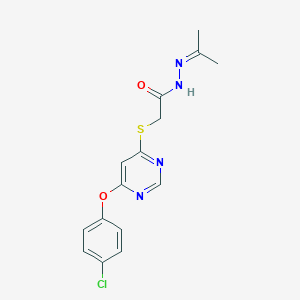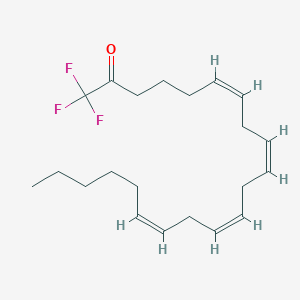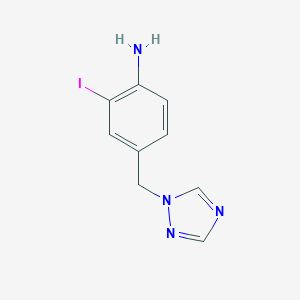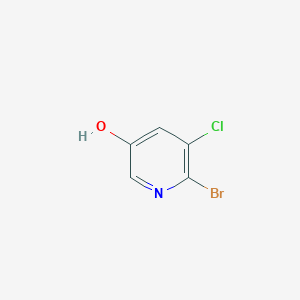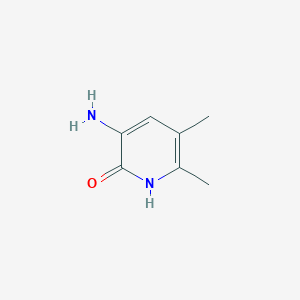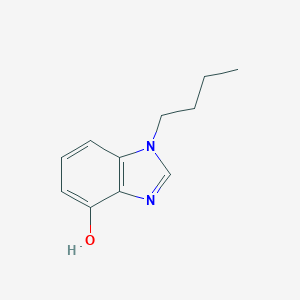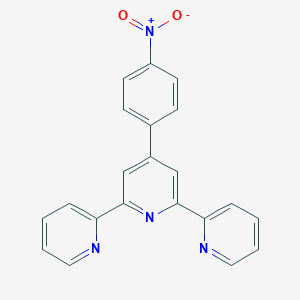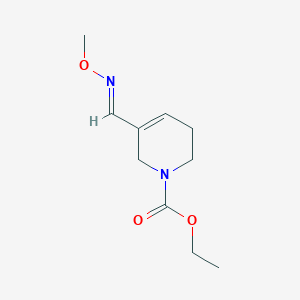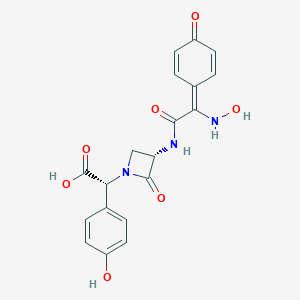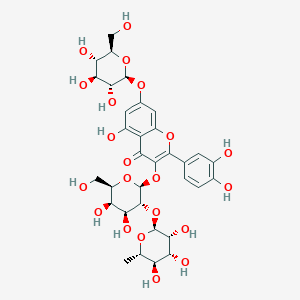
Triphenylsilyl dimethylarsinoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsilyl dimethylarsinoate (TDSA) is an organosilicon compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. TDSA is a stable and highly soluble compound that can easily penetrate cell membranes, making it an ideal tool for studying the biochemical and physiological effects of various compounds on living cells.
Scientific Research Applications
Triphenylsilyl dimethylarsinoate has a wide range of applications in scientific research. It has been used as a tool for studying the mechanism of action of various compounds on living cells, including the effects of drugs and toxins. Triphenylsilyl dimethylarsinoate can also be used to study the transport of arsenic in living organisms, which is important for understanding the environmental and health effects of arsenic exposure. Additionally, Triphenylsilyl dimethylarsinoate has been used as a precursor for the synthesis of other organoarsenic compounds, which have potential applications in medicine and materials science.
Mechanism Of Action
The mechanism of action of Triphenylsilyl dimethylarsinoate is not well understood, but it is believed to involve the binding of the arsenic atom to various cellular components, including proteins and DNA. This binding can lead to changes in cellular function and metabolism, which can be studied using a variety of biochemical and physiological assays.
Biochemical And Physiological Effects
Triphenylsilyl dimethylarsinoate has been shown to have a wide range of biochemical and physiological effects on living cells. It can induce oxidative stress, alter cellular metabolism, and affect the expression of genes involved in cell growth and differentiation. Triphenylsilyl dimethylarsinoate has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of Triphenylsilyl dimethylarsinoate is its high solubility in organic solvents, which makes it easy to use in a variety of experimental settings. Triphenylsilyl dimethylarsinoate is also stable and relatively non-toxic, which makes it a safe tool for studying the effects of various compounds on living cells. However, Triphenylsilyl dimethylarsinoate is a relatively new compound, and its properties and applications are not yet fully understood. Additionally, Triphenylsilyl dimethylarsinoate can be expensive to synthesize, which may limit its use in some research settings.
Future Directions
There are many potential future directions for research on Triphenylsilyl dimethylarsinoate. One area of interest is the development of new organoarsenic compounds based on Triphenylsilyl dimethylarsinoate, which could have novel properties and applications in medicine and materials science. Another area of interest is the study of the environmental and health effects of arsenic exposure, which could be facilitated by the use of Triphenylsilyl dimethylarsinoate as a tool for studying arsenic transport in living organisms. Finally, further research is needed to fully understand the mechanism of action of Triphenylsilyl dimethylarsinoate and its potential applications in scientific research.
Conclusion
In conclusion, Triphenylsilyl dimethylarsinoate is a promising compound for scientific research due to its unique properties and potential applications in a variety of fields. Its high solubility, stability, and relative safety make it an ideal tool for studying the biochemical and physiological effects of various compounds on living cells. Further research is needed to fully understand the properties and applications of Triphenylsilyl dimethylarsinoate, but it is clear that this compound has significant potential for advancing our understanding of the biological world.
Synthesis Methods
The synthesis of Triphenylsilyl dimethylarsinoate involves the reaction of dimethylarsinic acid with triphenylsilanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a triphenylsilyl ester intermediate, which is then converted to Triphenylsilyl dimethylarsinoate by the addition of a strong base. The resulting compound is a white crystalline solid that is highly soluble in organic solvents.
properties
CAS RN |
128988-57-8 |
|---|---|
Product Name |
Triphenylsilyl dimethylarsinoate |
Molecular Formula |
C33H40O21 |
Molecular Weight |
772.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(38)5-11(49-32-27(47)24(44)20(40)16(7-34)51-32)6-15(18)50-28(29)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1 |
InChI Key |
CGTJNKQXMHSGFN-UJPFCWTGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Other CAS RN |
128988-57-8 |
synonyms |
quercetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



